(R)-methyl pyrrolidine-3-carboxylate hydrochloride
Overview
Description
®-methyl pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a hydrochloride salt form of ®-methyl pyrrolidine-3-carboxylate, which is a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry and organic synthesis due to its versatile reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-pyrrolidine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form ®-methyl pyrrolidine-3-carboxylate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-methyl pyrrolidine-3-carboxylate hydrochloride.
Industrial Production Methods
Industrial production of ®-methyl pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of ®-pyrrolidine-3-carboxylic acid with methanol.
Purification: The ester is purified through distillation or recrystallization.
Hydrochloride Formation: The purified ester is then converted to the hydrochloride salt using hydrochloric acid in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-methyl pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-methyl pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-methyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate: Another pyrrolidine derivative with similar reactivity.
Pyrrolidine-3,4-dicarboxylate: Contains additional carboxylate groups, leading to different reactivity and applications.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness
®-methyl pyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the ester and hydrochloride groups. These features confer distinct reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXSVVMNGQIN-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677202 | |
Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874964-22-4 | |
Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (3R)-pyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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